Cas no 2138005-41-9 (5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide)
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- EN300-767266
- 2138005-41-9
- 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
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- Inchi: 1S/C7H6ClN3O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H2,9,12,13)
- InChI Key: ZDIQAUKERWFPRA-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C(=C1)C(=CN2)S(N)(=O)=O
Computed Properties
- Exact Mass: 230.9869253g/mol
- Monoisotopic Mass: 230.9869253g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 97.2Ų
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-767266-1.0g |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
2138005-41-9 | 95% | 1.0g |
$943.0 | 2024-05-22 | |
| Enamine | EN300-767266-0.05g |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
2138005-41-9 | 95% | 0.05g |
$792.0 | 2024-05-22 | |
| Enamine | EN300-767266-0.1g |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
2138005-41-9 | 95% | 0.1g |
$829.0 | 2024-05-22 | |
| Enamine | EN300-767266-0.25g |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
2138005-41-9 | 95% | 0.25g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-767266-0.5g |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
2138005-41-9 | 95% | 0.5g |
$905.0 | 2024-05-22 | |
| Enamine | EN300-767266-2.5g |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
2138005-41-9 | 95% | 2.5g |
$1848.0 | 2024-05-22 | |
| Enamine | EN300-767266-5.0g |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
2138005-41-9 | 95% | 5.0g |
$2732.0 | 2024-05-22 | |
| Enamine | EN300-767266-10.0g |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
2138005-41-9 | 95% | 10.0g |
$4052.0 | 2024-05-22 |
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide (CAS No. 2138005-41-9): A Comprehensive Overview
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide (CAS No. 2138005-41-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both a chloro substituent and a sulfonamide group in its structure makes it a versatile intermediate for further chemical modifications.
The molecular formula of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is C7H6ClN3O2S, with a molecular weight of 231.66 g/mol. Its structural complexity and functional groups contribute to its potential as a building block in drug discovery. Researchers are particularly interested in its role as a kinase inhibitor scaffold, given the importance of kinase targets in modern therapeutics. The compound's sulfonamide moiety is especially noteworthy, as this functional group is present in numerous FDA-approved drugs across various therapeutic categories.
Recent studies have explored the potential of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide derivatives in addressing current medical challenges. With the growing interest in targeted therapies for chronic diseases, this compound has emerged as a promising candidate for the development of selective enzyme inhibitors. Its structural features allow for specific interactions with biological targets, making it valuable for researchers working on precision medicine approaches.
The synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves multi-step organic transformations, starting from commercially available pyrrolopyridine precursors. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce environmental impact while maintaining high yields and purity. The compound's chloro group serves as an excellent handle for further functionalization through cross-coupling reactions, expanding its utility in medicinal chemistry.
In the context of current pharmaceutical trends, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide aligns well with the search for novel small molecule therapeutics. Its moderate lipophilicity and molecular weight make it suitable for oral bioavailability, a key consideration in drug development. Researchers are particularly interested in its potential applications in central nervous system disorders, given the ability of similar compounds to cross the blood-brain barrier.
The analytical characterization of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and confirm its structural identity, which is crucial for research applications. The development of robust analytical methods for this compound has been an area of active investigation, particularly for quality control in pharmaceutical settings.
From a commercial perspective, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has seen growing demand in the research chemical market. Suppliers specializing in heterocyclic building blocks have reported increased interest in this compound, particularly from pharmaceutical companies engaged in drug discovery programs. The compound's CAS number (2138005-41-9) serves as a unique identifier in chemical databases and procurement systems.
Recent patent literature reveals that derivatives of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide are being investigated for various therapeutic indications. The compound's scaffold has shown promise in modulating specific biological pathways, making it relevant to current research on personalized medicine approaches. Its structural features allow for the exploration of structure-activity relationships, a critical aspect of modern drug design.
The stability profile of 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been the subject of several studies, with particular attention to its behavior under different storage conditions. Researchers have developed optimized protocols for handling and storing this compound to maintain its integrity for experimental use. These findings are particularly valuable for laboratories working with sensitive chemical intermediates in drug discovery.
In the broader context of chemical research, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide represents an interesting case study in heterocyclic chemistry. Its synthesis and applications highlight the continuing importance of nitrogen-containing heterocycles in modern science. The compound's versatility makes it a valuable tool for researchers exploring new chemical space in their quest for bioactive molecules.
As the pharmaceutical industry continues to face challenges such as antibiotic resistance and complex chronic diseases, compounds like 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide offer new opportunities for therapeutic innovation. Its unique combination of structural features positions it as a potentially valuable asset in the development of next-generation medicines, particularly in areas requiring target-specific modulation of biological processes.
The future research directions for 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide are likely to focus on expanding its applications through structural modifications. Scientists are particularly interested in exploring its potential in combination therapies and as part of drug conjugates. These investigations align with current trends in pharmaceutical research that emphasize multi-target approaches to complex diseases.
From a regulatory standpoint, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is primarily used as a research chemical, and its handling follows standard laboratory safety protocols. Researchers working with this compound typically employ appropriate personal protective equipment and work in well-ventilated areas, consistent with general chemical safety guidelines for laboratory environments.
In conclusion, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide (CAS No. 2138005-41-9) represents a fascinating example of how heterocyclic chemistry continues to contribute to scientific advancement. Its unique structural features, combined with its potential applications in medicinal chemistry, make it a compound of significant interest to researchers across multiple disciplines. As scientific understanding of its properties and potential grows, this molecule may play an increasingly important role in addressing current and future challenges in healthcare and materials science.
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